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Compound of Interest

Compound Name:
2-Bromo-1-(4-methyl-3-

nitrophenyl)ethanone

Cat. No.: B1275579 Get Quote

Disclaimer: Experimental spectral data for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is

not readily available in public databases. The following guide provides predicted spectral data

based on the analysis of structurally similar compounds. These predictions are intended for

research and informational purposes and should be confirmed by experimental analysis.

Predicted Spectral Data
The spectral characteristics of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone (C₉H₈BrNO₃)

have been predicted by analyzing the known spectral data of analogous compounds, including

2-bromo-1-(3-nitrophenyl)ethanone, 2-bromo-1-(4-nitrophenyl)ethanone, and 2-bromo-1-(4-

methylphenyl)ethanone. The presence of the bromoacetyl group, the methyl group, and the

nitro group on the phenyl ring will each influence the final spectrum in a predictable manner.

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic

protons, the methylene protons of the bromoacetyl group, and the methyl protons.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.2 - 8.4 d 1H
Ar-H ortho to nitro

group

~ 7.8 - 8.0 dd 1H

Ar-H ortho to carbonyl

and meta to nitro

group

~ 7.5 - 7.7 d 1H

Ar-H meta to carbonyl

and ortho to methyl

group

~ 4.4 - 4.6 s 2H -C(O)CH₂Br

~ 2.6 - 2.8 s 3H Ar-CH₃

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the

aromatic carbons, the methylene carbon, and the methyl carbon.

Chemical Shift (δ, ppm) Assignment

~ 190 C=O

~ 150 C-NO₂

~ 140 C-CH₃

~ 135 C-C(O)

~ 132 Ar-CH

~ 128 Ar-CH

~ 125 Ar-CH

~ 30 -CH₂Br

~ 20 -CH₃
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Predicted FT-IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the carbonyl

group, the nitro group, aromatic C-H and C=C bonds, and the C-Br bond.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1700 Strong C=O stretch (ketone)

~ 1600, 1475 Medium Aromatic C=C stretch

~ 1530 Strong Asymmetric NO₂ stretch

~ 1350 Strong Symmetric NO₂ stretch

~ 1200 Medium C-N stretch

~ 700 - 600 Medium-Strong C-Br stretch

Predicted Mass Spectrometry Data
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak and

characteristic fragmentation patterns are anticipated.
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m/z Interpretation

258/260

Molecular ion peak (M⁺, M⁺+2) due to the

presence of bromine isotopes (⁷⁹Br and ⁸¹Br in

~1:1 ratio)

179 [M - Br]⁺

163 [M - Br - O]⁺ or [C₉H₈NO]⁺

151 [C₈H₈NO]⁺

133 [C₇H₅O]⁺

105 [C₇H₅O]⁺

91 [C₇H₇]⁺ (tropylium ion)

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral

characterization of α-bromo aryl ketones.

Synthesis of 2-Bromo-1-(4-methyl-3-
nitrophenyl)ethanone
A common method for the synthesis of α-bromo ketones is the direct bromination of the

corresponding ketone.[1][2]

Starting Material Preparation: 1-(4-methyl-3-nitrophenyl)ethanone is prepared via nitration of

4-methylacetophenone followed by separation of the desired isomer.

Bromination: To a stirred solution of 1-(4-methyl-3-nitrophenyl)ethanone in a suitable solvent

(e.g., chloroform, acetic acid, or diethyl ether), an equimolar amount of bromine (Br₂) is

added dropwise at a low temperature (0-5 °C).[2]

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography

(TLC).
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Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The organic

layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine,

dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel or by

recrystallization from a suitable solvent to yield pure 2-Bromo-1-(4-methyl-3-
nitrophenyl)ethanone.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure

elucidation in organic chemistry.[3][4]

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.[5]

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

acquired using a standard pulse program. For ¹³C NMR, a proton-decoupled spectrum is

typically obtained to simplify the spectrum to single lines for each unique carbon atom.[5]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical

shifts are referenced to the TMS signal at 0 ppm. The signals in the ¹H NMR spectrum are

integrated to determine the relative number of protons.

FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups

present in a molecule.[6]

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small

amount of the compound with dry potassium bromide and pressing the mixture into a thin

transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum

can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7]
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Background Spectrum: A background spectrum of the empty sample holder (or pure KBr

pellet/ATR crystal) is recorded.

Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the sample

spectrum to produce the final infrared spectrum.

Data Analysis: The absorption bands in the spectrum are identified and correlated with

specific functional groups.

Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a compound.[8][9]

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct

insertion.

Ionization: The sample molecules are ionized, typically by electron impact (EI) or chemical

ionization (CI). In EI, high-energy electrons bombard the molecules, causing them to lose an

electron and form a molecular ion (M⁺).[10]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-

of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio.[10]

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and spectral

characterization of a novel organic compound.
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Caption: Workflow for Synthesis and Spectral Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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